molecular formula C12H20O2S B3059102 S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate CAS No. 94293-57-9

S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate

Cat. No.: B3059102
CAS No.: 94293-57-9
M. Wt: 228.35 g/mol
InChI Key: AMXPURQVAMENCC-UHFFFAOYSA-N
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Description

S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate: is a chemical compound with the molecular formula C12H20O2S and a molecular weight of 228.351 g/mol . It is also known by its systematic name, Ethanethioic acid, S-(1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ester . This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl and an oxo group, and an ethanethioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate typically involves the reaction of 4-methyl-2-oxocyclohexanone with 1-methyl-1-(4-methyl-2-oxocyclohexyl)ethanol in the presence of a thioacetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is typically conducted at elevated temperatures to facilitate the formation of the product.

    Catalysts: Catalysts such as may be used to enhance the reaction rate.

    Solvents: Common solvents used in the reaction include like or .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

    Continuous flow reactors: To ensure consistent production and quality.

    Purification steps: Such as or to remove impurities and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding or .

    Reduction: Reduction reactions can convert the oxo group to a .

    Substitution: The ethanethioate moiety can undergo substitution reactions with .

Common Reagents and Conditions

    Oxidizing agents: Such as or for oxidation reactions.

    Reducing agents: Like or for reduction reactions.

    Nucleophiles: Including or for substitution reactions.

Major Products Formed

    Sulfoxides: and from oxidation reactions.

    Alcohols: from reduction reactions.

    Substituted ethanethioates: from substitution reactions.

Scientific Research Applications

S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate has various applications in scientific research, including:

    Chemistry: Used as a in organic synthesis and as a in various chemical reactions.

    Biology: Studied for its potential and interactions with biological molecules.

    Medicine: Investigated for its potential and as a in drug discovery.

    Industry: Utilized in the production of and for various industrial processes.

Mechanism of Action

The mechanism of action of S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate involves its interaction with specific molecular targets and pathways . The compound may exert its effects through:

    Binding to enzymes: Modulating their activity and affecting biochemical pathways.

    Interacting with receptors: Influencing cellular signaling and physiological responses.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and reactivity , which make it valuable for various applications in research and industry.

Properties

IUPAC Name

S-[2-(4-methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXPURQVAMENCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)SC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866610
Record name S-[2-(4-Methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94293-57-9
Record name S-[1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94293-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-[1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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